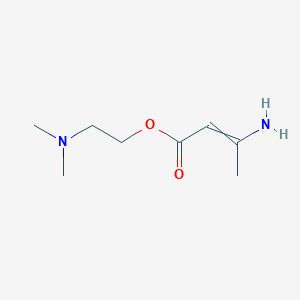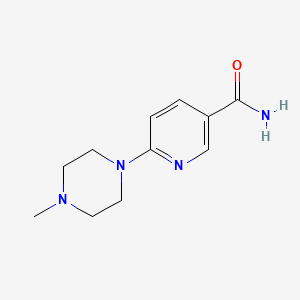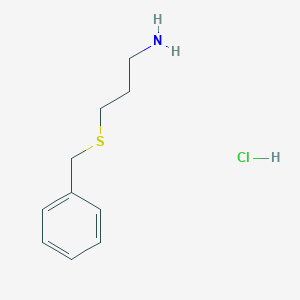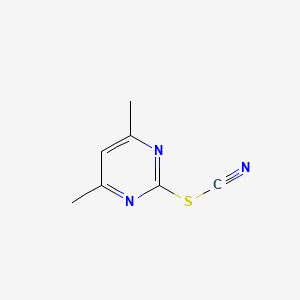![molecular formula C16H21NS B14639483 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline CAS No. 56714-88-6](/img/structure/B14639483.png)
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is a complex organic compound characterized by its unique tricyclic structure. This compound contains a tricyclo[3.3.1.13,7]decane scaffold, which is a three-dimensional cage-like configuration, and an aniline group attached via a sulfanyl linkage. The compound’s structure includes 42 bonds, 21 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 primary amine (aromatic), and 1 sulfide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tricyclo[33113,7]dec-1-ylsulfanyl)aniline involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction The tricyclo[331These reactions include oxidative dearomatization, tandem intramolecular Diels-Alder reactions, and intramolecular radical cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic amine can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline involves its interaction with molecular targets through its aromatic amine and sulfanyl groups. These functional groups can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling processes. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Bicyclo[2.2.2]octane: A simpler tricyclic structure used in organic synthesis.
Adamantane: Another tricyclic compound with a different cage-like structure.
Uniqueness
4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is unique due to its combination of a tricyclic scaffold with an aromatic amine and sulfanyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
CAS 编号 |
56714-88-6 |
|---|---|
分子式 |
C16H21NS |
分子量 |
259.4 g/mol |
IUPAC 名称 |
4-(1-adamantylsulfanyl)aniline |
InChI |
InChI=1S/C16H21NS/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 |
InChI 键 |
HPAYYLFYRXTNJK-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)SC4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)

![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)



![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)

![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
